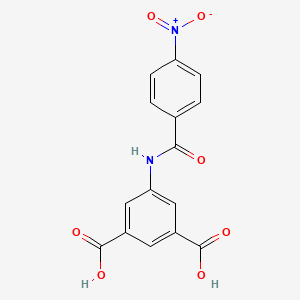
1,2-oxazole-3-carboximidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-oxazole-3-carboximidamide hydrochloride is a chemical compound with the molecular formula C4H5N3O·HCl It is a derivative of oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-oxazole-3-carboximidamide hydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a nitrile precursor, the compound can be synthesized via a cyclization reaction in the presence of a suitable catalyst.
Cyclization of Nitriles: A nitrile compound can be treated with hydroxylamine to form an amidoxime intermediate. This intermediate can then undergo cyclization in the presence of a base such as sodium hydroxide to form the oxazole ring.
Direct Amidation: Another method involves the direct amidation of an oxazole carboxylic acid with an amine under dehydrating conditions, followed by treatment with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-oxazole-3-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, halides.
Major Products
The major products formed from these reactions include oxazole-3-carboxylic acid derivatives, amine derivatives, and various substituted oxazoles, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2-oxazole-3-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism by which 1,2-oxazole-3-carboximidamide hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity.
Comparaison Avec Des Composés Similaires
1,2-oxazole-3-carboximidamide hydrochloride can be compared with other oxazole derivatives, such as:
1,2-oxazole-4-carboximidamide: Similar structure but different position of the carboximidamide group.
1,3-oxazole-2-carboximidamide: Variation in the position of the nitrogen atom within the oxazole ring.
Isoxazole derivatives: Compounds where the nitrogen and oxygen atoms are in different positions within the five-membered ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
2680529-50-2 |
|---|---|
Formule moléculaire |
C4H6ClN3O |
Poids moléculaire |
147.6 |
Pureté |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



